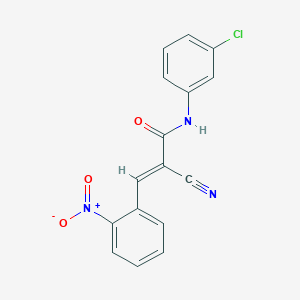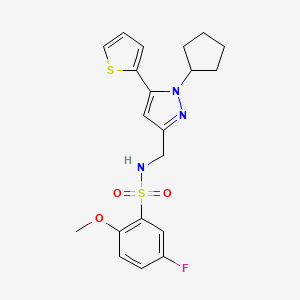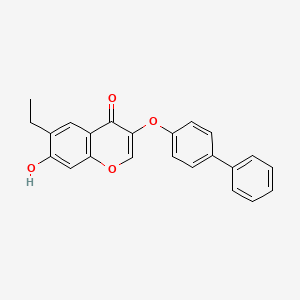![molecular formula C24H23N3O3S2 B2746942 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 1173754-77-2](/img/structure/B2746942.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, a carbonyl group, a sulfonamide group, and a thiophene ring. Compounds containing these functional groups are often found in various pharmaceuticals and agrochemicals due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through various organic reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the pyrazole, thiophene, and carbonyl groups. This planarity and conjugation could potentially allow the compound to have interesting optical and electronic properties .Chemical Reactions Analysis
The compound contains several reactive sites such as the carbonyl group and the sulfonamide group which could undergo various chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, while the sulfonamide group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar sulfonamide and carbonyl groups could potentially make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Bioactivity
Research on compounds structurally related to 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide has shown a wide range of bioactivities, particularly in the inhibition of certain enzymes which are significant for therapeutic applications. These compounds have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme, showcasing their potential in designing new medicinal agents with potent activity for multiple bioactivities. The inhibition potency against human CA isoenzymes and AChE enzyme suggests their application in addressing conditions associated with the dysregulation of these enzymes, such as glaucoma, neurological disorders, and certain cancers, while also showing low cytotoxicity towards non-tumor cells (Ozmen Ozgun et al., 2019).
Synthesis and Characterization
The synthesis of related sulfonamide compounds highlights the chemical versatility and the potential for structural modification to enhance bioactivity and specificity. These compounds incorporate pyrazoline and sulfonamide pharmacophores, indicating a strategic approach in drug design to achieve desired biological outcomes. Such strategies are crucial in medicinal chemistry for the development of new drugs with improved efficacy and reduced side effects. The detailed synthesis procedures and characterization, including NMR, HRMS, and IR spectra, provide a foundation for further modifications and optimizations in the pursuit of novel therapeutic agents (Kucukoglu et al., 2016).
Biological Evaluation and Potential Applications
The evaluation of these compounds' biological activities, particularly their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, underscores their potential in therapeutic applications. The detailed biological evaluation, including enzyme assays and cytotoxicity studies, is essential for understanding the compounds' mechanisms of action and for identifying promising candidates for preclinical development. The high inhibition constants (Ki) against these enzymes, combined with low cytotoxicity towards normal cell lines, suggest that these compounds could be promising leads for developing new treatments for diseases where CA and AChE are implicated (Yamali et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-9-8-12-20(13-16)26(4)32(29,30)23-21(19-10-6-5-7-11-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPBQTDFCDIXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2746865.png)
![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)
![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)
![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)
![methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2746872.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2746873.png)


![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2746877.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2746879.png)


